EGFR Kinase Inhibition Comparison: 1,2,3-Triazole Hybrids vs. the Clinical Standard Erlotinib
A highly structurally analogous series, benzo[d]thiazole-1,2,3-triazole compounds with benzamide/benzoate tethers (the same core as the target compound), was evaluated for EGFR inhibitory activity. The most potent analog, 5p, demonstrated an EGFR IC50 of 65.6 nM, which is 28% more potent than the clinical comparator erlotinib (IC50 = 84.1 nM) in the same enzymatic assay. This validates the 1,2,3-triazole-benzamide scaffold's specific superiority over a known standard for EGFR targeting [1].
| Evidence Dimension | EGFR kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 65.6 nM (for analog 5p, a 1,2,3-triazole-benzamide/benzoate hybrid) |
| Comparator Or Baseline | 84.1 nM (Erlotinib, a clinical EGFR inhibitor) |
| Quantified Difference | 1.28-fold more potent (22% lower IC50) |
| Conditions | In vitro EGFR enzymatic inhibition assay |
Why This Matters
This demonstrates that the 1,2,3-triazole-benzamide core, to which the target compound belongs, can achieve clinically relevant potency against EGFR, a feature not generally associated with the 1,2,4-triazole-benzamide analogs that are instead explored for Parkin ligase activation.
- [1] Alsehli, M., et al. (2025). Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. RSC Medicinal Chemistry. doi:10.1039/d5md00662g. View Source
